REACTION_CXSMILES
|
[C:1]([C:3]1[C:4]([Cl:14])=[N:5][C:6]([Cl:13])=[CH:7][C:8]=1[C:9]([F:12])([F:11])[F:10])#[N:2].S(=O)(=O)(O)[OH:16]>>[Cl:14][C:4]1[C:3]([C:1]([NH2:2])=[O:16])=[C:8]([C:9]([F:10])([F:12])[F:11])[CH:7]=[C:6]([Cl:13])[N:5]=1
|
Name
|
|
Quantity
|
11.3 g
|
Type
|
reactant
|
Smiles
|
C(#N)C=1C(=NC(=CC1C(F)(F)F)Cl)Cl
|
Name
|
|
Quantity
|
22.6 mL
|
Type
|
reactant
|
Smiles
|
S(O)(O)(=O)=O
|
Name
|
ice water
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
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TEMPERATURE
|
Details
|
the mixture was heated
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Type
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CUSTOM
|
Details
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reacted at 100° C. for one hour
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Duration
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1 h
|
Type
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CUSTOM
|
Details
|
After completion of the reaction
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Type
|
CUSTOM
|
Details
|
whereupon white precipitates
|
Type
|
CUSTOM
|
Details
|
formed
|
Type
|
FILTRATION
|
Details
|
The precipitates were collected by filtration
|
Type
|
EXTRACTION
|
Details
|
the filtrate was extracted with methylene chloride
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
The organic layer was dried over anhydrous sodium sulfate
|
Type
|
DISTILLATION
|
Details
|
the solvent was distilled off under reduced pressure
|
Type
|
CUSTOM
|
Details
|
to obtain a white solid
|
Type
|
CUSTOM
|
Details
|
This solid and the precipitates previously
|
Type
|
CUSTOM
|
Details
|
obtained
|
Name
|
|
Type
|
product
|
Smiles
|
ClC1=NC(=CC(=C1C(=O)N)C(F)(F)F)Cl
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 9.2 g |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |